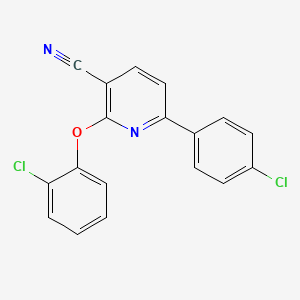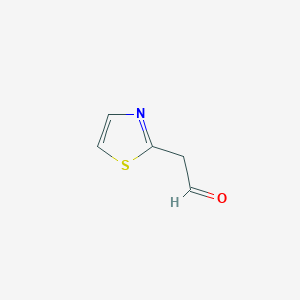
2-Thiazoleacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazoleacetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of chloroacetaldehyde with thioformamide under acidic conditions can yield this compound. Another method involves the use of Lawesson’s reagent to convert α-amido-β-ketoesters into thiazoles, followed by selective oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions: 2-Thiazoleacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Thiazoleacetic acid.
Reduction: 2-Thiazoleethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
2-Thiazoleacetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals, agrochemicals, and materials.
Biology: Thiazole derivatives, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential in drug discovery, particularly in the development of novel antibiotics and anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 2-Thiazoleacetaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thiazole ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Thiazole: The parent compound of the thiazole family, lacking the aldehyde group.
2-Thiazoleacetic acid: An oxidized form of 2-Thiazoleacetaldehyde with a carboxylic acid group.
2-Thiazoleethanol: A reduced form of this compound with an alcohol group.
Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts higher reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and enhances its potential biological activity. In contrast, thiazole itself is less reactive but serves as a fundamental scaffold for various derivatives. 2-Thiazoleacetic acid and 2-Thiazoleethanol, while structurally related, exhibit different chemical properties and reactivities due to their respective functional groups.
属性
IUPAC Name |
2-(1,3-thiazol-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVBRTBPDFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)
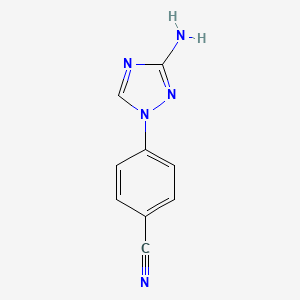

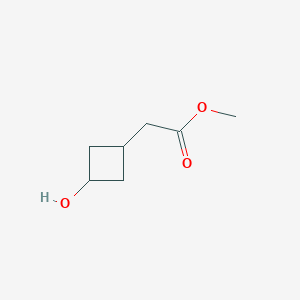
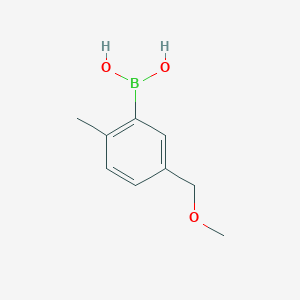
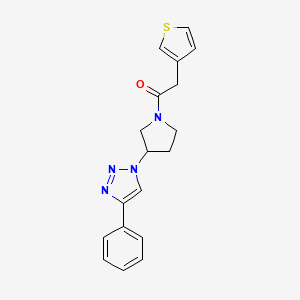
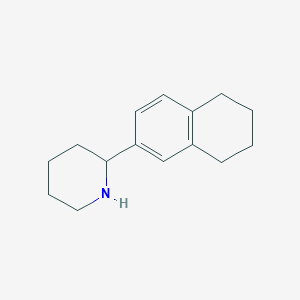
![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)
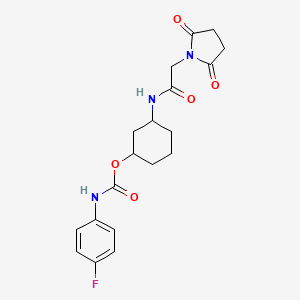
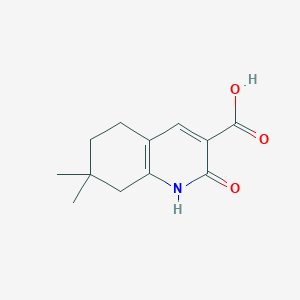
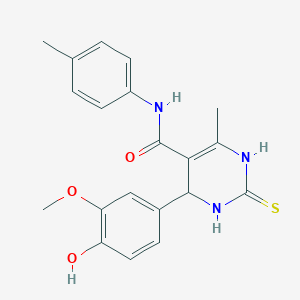
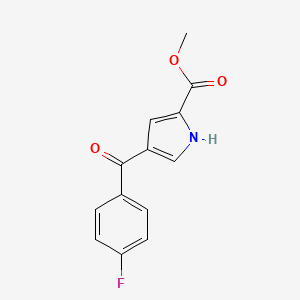
![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)
